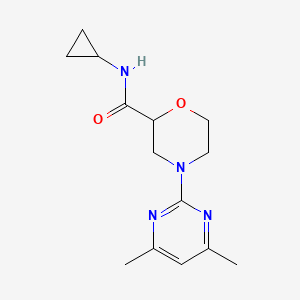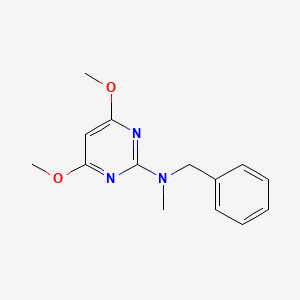
N-cyclopropyl-4-(4,6-dimethylpyrimidin-2-yl)morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La N-ciclopropil-4-(4,6-dimetilpirimidin-2-il)morfolina-2-carboxamida es un compuesto orgánico complejo con una estructura única que combina un grupo ciclopropilo, un grupo dimetilpirimidinilo y un grupo morfolina carboxamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-ciclopropil-4-(4,6-dimetilpirimidin-2-il)morfolina-2-carboxamida típicamente implica múltiples pasos, comenzando con la preparación de los intermediarios clave. Un método común involucra la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción es conocida por sus condiciones suaves y tolerantes a los grupos funcionales .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Esto a menudo incluye el uso de técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para agilizar el proceso y reducir los costos.
Análisis De Reacciones Químicas
Tipos de reacciones
La N-ciclopropil-4-(4,6-dimetilpirimidin-2-il)morfolina-2-carboxamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Los reactivos y condiciones comunes utilizados en estas reacciones varían según la transformación deseada. Por ejemplo, las reacciones de oxidación pueden requerir condiciones ácidas o básicas, mientras que las reacciones de reducción a menudo requieren condiciones anhidras para evitar reacciones secundarias.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo ciclopropilo puede llevar a la formación de un derivado de ciclopropanona, mientras que la reducción del grupo pirimidinilo puede producir un derivado de dihidropirimidina.
Aplicaciones Científicas De Investigación
La N-ciclopropil-4-(4,6-dimetilpirimidin-2-il)morfolina-2-carboxamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluyendo como candidato a fármaco para tratar diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de la N-ciclopropil-4-(4,6-dimetilpirimidin-2-il)morfolina-2-carboxamida implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a un efecto terapéutico. Los objetivos moleculares y vías exactas implicados dependen de la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros derivados de pirimidina y morfolina carboxamidas, como:
- N-ciclopropil-4,6-dimetilpirimidin-2-amina
- 4-(4,6-dimetilpirimidin-2-il)morfolina-2-carboxamida
Singularidad
La N-ciclopropil-4-(4,6-dimetilpirimidin-2-il)morfolina-2-carboxamida es única debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C14H20N4O2 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
N-cyclopropyl-4-(4,6-dimethylpyrimidin-2-yl)morpholine-2-carboxamide |
InChI |
InChI=1S/C14H20N4O2/c1-9-7-10(2)16-14(15-9)18-5-6-20-12(8-18)13(19)17-11-3-4-11/h7,11-12H,3-6,8H2,1-2H3,(H,17,19) |
Clave InChI |
WITOTOSNFBHBEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)N2CCOC(C2)C(=O)NC3CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[(4-phenylquinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B12267175.png)
![4-[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12267181.png)
![4-{[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]oxy}-3-methylpyridine](/img/structure/B12267184.png)
![3-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12267187.png)

![5-Methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B12267197.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B12267198.png)
![5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12267202.png)
![4-bromo-1-{[1-(2-phenoxyethyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12267206.png)

![N-cyclopropyl-4-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]morpholine-2-carboxamide](/img/structure/B12267225.png)
![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12267234.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12267247.png)
![6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B12267251.png)
